molecular formula C8H13NO2 B165993 (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 128900-19-6

(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B165993
CAS No.: 128900-19-6
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-FSDSQADBSA-N
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Description

(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a sophisticated bicyclic proline derivative that serves as a critical chiral building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key intermediate in the synthesis of Ramipril, an important angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure . The stereochemically defined, rigid bicyclic structure of this compound is integral to the biological activity of the final active pharmaceutical ingredient (API), making it essential for studies aimed at developing and optimizing cardiovascular therapies . Researchers employ this building block to explore structure-activity relationships (SAR) due to its ability to confer conformational constraints on peptide-like molecules. Beyond its specific application in Ramipril, the compound's unique scaffold is of significant interest for probing molecular recognition and inhibiting proteolytic enzymes more broadly. Its well-defined stereochemistry at three centers—(2S,3aS,6aS)—makes it a valuable template for the design and synthesis of novel bioactive compounds and potential therapeutics targeting enzyme pathways .

Properties

IUPAC Name

(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356298
Record name SS-3122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87679-21-8
Record name SS-3122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

  • Solvent System : Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or dioxane, chosen for their ability to stabilize reactive intermediates at low temperatures.

  • Chiral Ligands : (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a] diazocine induce enantioselectivity during deprotonation.

  • Lithium Alkylide : s-Butyllithium (s-BuLi) in cyclohexane facilitates deprotonation at -78°C, generating a chiral enolate.

  • Electrophilic Quenching : Introduction of carbon dioxide or ethyl chloroformate yields the carboxylic acid or ester, respectively.

Mechanistic Insights

The enolate intermediate’s configuration is dictated by the chiral ligand, which coordinates with lithium to enforce a specific transition state. For example, (+)-Tocosamine ensures the (2S,3aS,6aS) configuration by sterically hindering undesired face attack during carboxylation. This method achieves optical purity >99% enantiomeric excess (ee) in pilot-scale trials.

Alternative Synthetic Routes and Intermediate Protection

Cyclization of Proline Derivatives

A modified approach involves cyclizing proline analogs under acidic or basic conditions. For instance, N-Boc-protected proline derivatives undergo intramolecular aldol condensation in the presence of trifluoroacetic acid (TFA), followed by hydrogenation to saturate the bicyclic ring. This method, however, suffers from lower yields (60–70%) compared to the lithium alkylide route.

Benzyl Ester Intermediate Hydrolysis

The benzyl ester derivative (CAS 87269-87-2) serves as a protected intermediate in multi-step syntheses. Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas cleaves the benzyl group, yielding the free carboxylic acid. This step is critical for avoiding racemization during deprotection.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance reaction consistency and reduce thermal degradation during exothermic steps like s-BuLi addition.

  • Purification Techniques : Crystallization from ethanol/water mixtures achieves >98% purity, while chromatography is reserved for analytical validation.

Cost-Efficiency Metrics

ParameterLithium Alkylide RouteProline Cyclization Route
Yield (%)85–9060–70
Reaction Time (hours)5–612–24
Optical Purity (% ee)>9985–90
ScalabilityHighModerate

Critical Analysis of Methodologies

Advantages of the Lithium Alkylide Route

  • Stereochemical Precision : Chirality is controlled at the enolate stage, minimizing post-synthesis purification.

  • Scalability : MTBE’s low polarity facilitates easy solvent recovery, reducing production costs by 30% compared to THF-based systems.

Limitations of Alternative Methods

  • Proline cyclization requires harsh acidic conditions, leading to side reactions like epimerization.

  • Benzyl ester hydrolysis necessitates expensive catalysts (e.g., Pd/C) and stringent inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, ammonia, methanol, and acetonitrile. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as diketopiperazine and diacid forms, which are often studied for their pharmacological properties .

Scientific Research Applications

ACE Inhibitors

One of the most notable applications of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are widely used in the treatment of hypertension and heart failure. The compound's structure allows for modifications that enhance the efficacy and specificity of these inhibitors .

Antihypertensive Agents

The compound has been studied for its potential use as an antihypertensive agent. Its derivatives have shown promise in lowering blood pressure by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin system .

Synthetic Pathways

The synthesis of this compound typically involves several steps, including catalytic reductions and reactions with various functional groups to yield derivatives suitable for pharmaceutical applications. For instance, a process involving benzyliminocyclopentane and halo pyruvate esters has been documented to produce useful intermediates for ACE inhibitors .

Case Studies on Derivatives

Several studies highlight the effectiveness of derivatives derived from this compound in clinical settings:

  • Case Study 1 : A derivative was tested for its ability to reduce systolic blood pressure in hypertensive models, showing significant efficacy compared to standard treatments.
  • Case Study 2 : Another derivative demonstrated neuroprotective effects in animal models of stroke, indicating potential applications in treating neurodegenerative diseases.

The compound is classified under various regulatory frameworks depending on its application and formulation. It is essential to follow safety protocols due to its irritant properties as indicated by hazard classifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory potency towards ACE. This makes it a valuable compound for studying the structure-activity relationship in ACE inhibitors .

Biological Activity

(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS No. 87269-86-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 97% .

Research indicates that this compound may interact with various biological targets, influencing several pathways:

  • Neurological Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems.
  • Anti-inflammatory Activity : There is evidence to support its role in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity against certain pathogens.

Biological Activity Data

Activity Type Observed Effects References
NeuroprotectiveReduced neuronal apoptosis
Anti-inflammatoryDecreased cytokine production
AntimicrobialInhibition of bacterial growth

Case Studies

  • Neuroprotection in Animal Models :
    A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in markers of neuronal damage following induced ischemia. The compound appeared to modulate glutamate levels, suggesting a protective effect against excitotoxicity.
  • Anti-inflammatory Effects in vitro :
    In vitro assays using human fibroblast cells showed that this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when exposed to inflammatory stimuli. This suggests potential therapeutic applications in chronic inflammatory diseases.
  • Antimicrobial Activity Assessment :
    An investigation into the antimicrobial properties revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : Synthesis typically involves multi-step processes, including cyclization of precursor heterocycles and stereoselective functionalization. For example, analogous compounds are synthesized via condensation reactions followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Key considerations include reaction temperature control, chiral catalyst selection (to preserve stereochemistry), and purification via column chromatography or recrystallization. Analytical validation (e.g., NMR, HPLC) is essential to confirm stereochemical integrity .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can resolve stereochemical configurations by analyzing coupling constants and NOE effects .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C8_8H13_{13}NO2_2, MW 155.19432) .
  • X-ray Crystallography : Provides definitive stereochemical assignment for crystalline derivatives .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile intermediates .
  • First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Follow institutional guidelines for organic waste containing heterocyclic compounds .

Advanced Research Questions

Q. How does stereochemical configuration [(2S,3aS,6aS) vs. other isomers] influence the compound’s pharmacological activity or biochemical interactions?

  • Answer : Stereochemistry critically affects target binding. For example, the (2S,3aS,6aS) configuration may enhance affinity for enzymes like prolyl oligopeptidase due to spatial alignment with active sites. Comparative studies using enantiomeric pairs (via chiral synthesis or resolution) and in vitro assays (e.g., enzyme inhibition kinetics) are recommended to quantify activity differences .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Answer :

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration), cell lines, and incubation times .
  • Batch-to-Batch Purity Analysis : Use LC-MS to detect impurities (e.g., residual catalysts) that may skew results .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, journal databases) while excluding non-GLP/GMP sources .

Q. What experimental approaches are suitable for investigating the compound’s potential as a precursor for novel drug candidates?

  • Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., carboxylic acid to ester derivatives) and test against disease-relevant targets (e.g., cancer cell lines) .
  • Molecular Docking : Use software (e.g., AutoDock, Discovery Studio) to predict interactions with proteins like GPCRs or ion channels .
  • In Vivo Pharmacokinetics : Assess bioavailability and metabolic stability using radiolabeled analogs in rodent models .

Q. How can researchers address challenges in stereoselective synthesis of this compound, particularly in achieving high enantiomeric excess (ee)?

  • Answer :

  • Chiral Auxiliaries : Temporarily introduce groups to direct stereochemistry during cyclization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru, Rh) .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 2
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

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